4-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 4-bromobenzoate
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Overview
Description
4-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 4-bromobenzoate is a complex organic compound that features a benzoxazole ring, a bromobenzoate group, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 4-bromobenzoate typically involves multiple steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative.
Imine Formation: The benzoxazole derivative is then reacted with an aldehyde or ketone to form the imine linkage.
Bromobenzoate Addition: Finally, the imine compound is esterified with 4-bromobenzoic acid under suitable conditions, such as using a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The imine linkage can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Reagents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 4-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to the benzoxazole ring.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 4-bromobenzoate involves its interaction with molecular targets such as enzymes or DNA. The benzoxazole ring can intercalate with DNA, disrupting its function, while the imine linkage can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 4-chlorobenzoate
- 4-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 4-fluorobenzoate
Properties
Molecular Formula |
C28H19BrN2O4 |
---|---|
Molecular Weight |
527.4 g/mol |
IUPAC Name |
[4-[[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C28H19BrN2O4/c1-17-2-12-24-26(14-17)35-27(31-24)23-15-21(9-13-25(23)32)30-16-18-3-10-22(11-4-18)34-28(33)19-5-7-20(29)8-6-19/h2-16,32H,1H3 |
InChI Key |
ZFOQRPVODAHQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)Br)O |
Origin of Product |
United States |
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